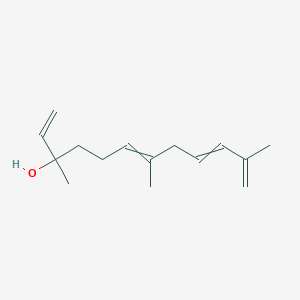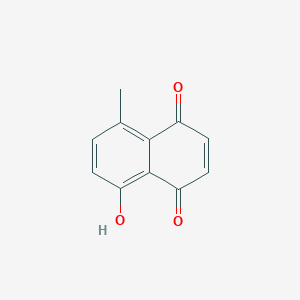
1,4-Naphthalenedione, 5-hydroxy-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 8th position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- can be synthesized through various methods. One common laboratory method involves the oxidation of 5-hydroxy-8-methyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the compound can be produced by the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
1,4-Naphthalenedione, 5-hydroxy-8-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinones and as a reagent in organic synthesis.
Biology: Studied for its allelopathic effects, inhibiting the growth of surrounding plants.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal properties.
Industry: Used as a dye and in the production of herbicides.
Mechanism of Action
The biological activity of 1,4-Naphthalenedione, 5-hydroxy-8-methyl- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various cellular pathways, leading to oxidative stress and cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its natural occurrence in walnut trees and its role in allelopathy further distinguish it from other naphthoquinones .
Properties
CAS No. |
60011-37-2 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-hydroxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-8(13)11-9(14)5-4-7(12)10(6)11/h2-5,13H,1H3 |
InChI Key |
TXXUBEQXPAAZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


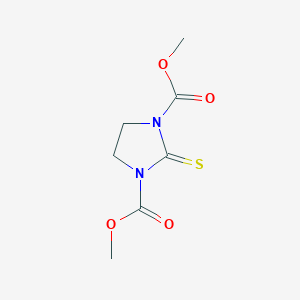
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
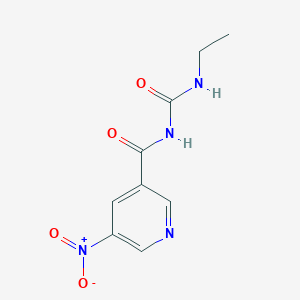
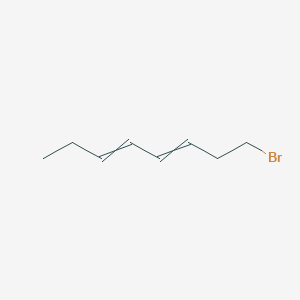
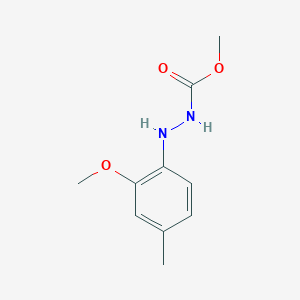
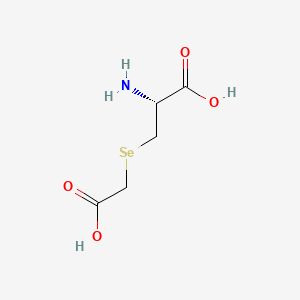

![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)
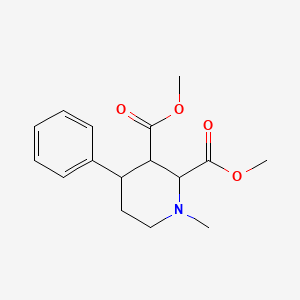
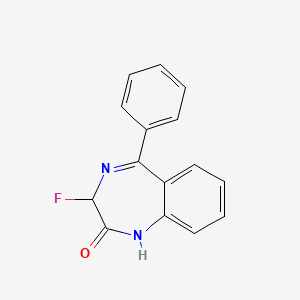
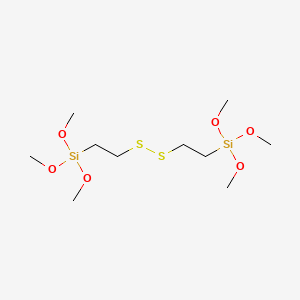
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
